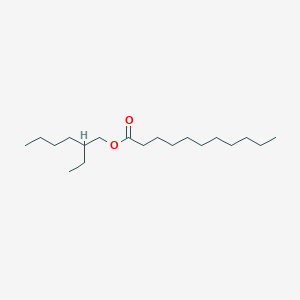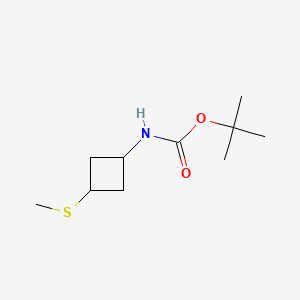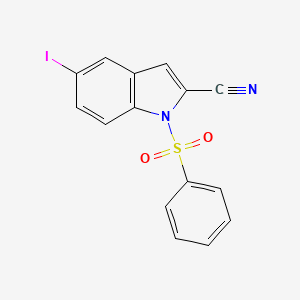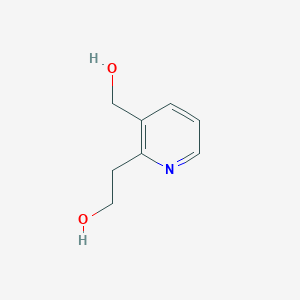![molecular formula C7H12ClF2N B13913812 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a bicyclic structure with a difluoromethyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of cyclohexene with difluoromethylating agents under specific conditions. . This reaction is carried out at room temperature and requires careful control of the reaction environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Simmons-Smith reaction or other difluoromethylation techniques. The process must be optimized for scalability, cost-effectiveness, and environmental safety. Advanced difluoromethylation reagents and catalysts are often employed to enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound without the difluoromethyl group.
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride: Another fluorinated bicyclic compound with a trifluoromethyl group.
Uniqueness
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Eigenschaften
Molekularformel |
C7H12ClF2N |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)7-3-5(7)1-2-10-4-7;/h5-6,10H,1-4H2;1H |
InChI-Schlüssel |
JAAQUVGEPDYIST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2(C1C2)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)











![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)

